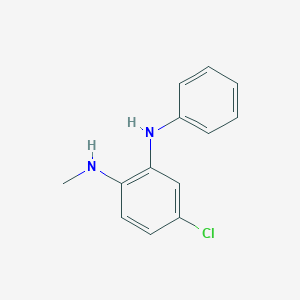
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline is a bicyclic nitrogen-containing compound with a unique structure. It consists of a quinoxaline ring system with two ethyl substituents and a tetrahydrofuran ring. This compound is known for its significant biological properties and is used in various scientific research applications.
準備方法
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through several methods:
Reaction of Cyclohexanone with Ethylamine: This method involves the reaction of cyclohexanone with ethylamine in the presence of sulfuric acid.
Reaction of 1,2-Diaminocyclohexane with Ethylglyoxalate: This method uses 1,2-diaminocyclohexane and ethylglyoxalate in the presence of acetic anhydride.
化学反応の分析
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common reagents used in these reactions include sulfuric acid, acetic anhydride, and ethylglyoxalate. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals and dyes.
Biology: The compound acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation.
Medicine: It is used to study the NMDA receptor and its role in cognitive function.
Industry: The compound is used as an antioxidant in food and cosmetics, and as a corrosion inhibitor.
作用機序
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline exerts its effects by acting as an antagonist at the NMDA receptor. This receptor is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. The compound inhibits the activity of the NMDA receptor, thereby affecting synaptic transmission and cognitive function.
類似化合物との比較
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific structure and biological properties. Similar compounds include:
1,4-Diethylpiperazine: This compound has a similar structure but different biological properties.
This compound-6-carboxaldehyde: This derivative is used in the synthesis of various dyes.
Rhodamine Dyes: These dyes contain this compound as an effective electron donor.
This compound stands out due to its role as an NMDA receptor antagonist and its applications in various fields of research.
特性
IUPAC Name |
1,4-diethyl-2,3-dihydroquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-3-13-9-10-14(4-2)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPKQVRVQSOXGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C2=CC=CC=C21)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate](/img/structure/B1144608.png)

![2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide](/img/structure/B1144612.png)



